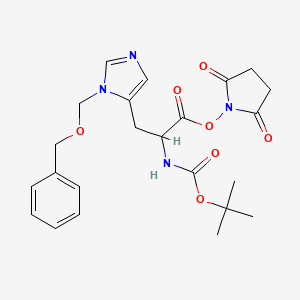
Boc-His(pi-Bom)-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-His(pi-Bom)-OSu, also known as Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the pi-Bom (benzyloxymethyl) group protects the imidazole ring of histidine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OSu typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected by the benzyloxymethyl group. This is achieved by reacting histidine with benzyloxymethyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of histidine is protected by the Boc group. This is done by reacting the benzyloxymethyl-protected histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors to protect the histidine side chain and amino group.
Purification: Using techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality Control: Ensuring the purity and quality of the final product through analytical techniques such as HPLC and NMR.
化学反应分析
Types of Reactions
Boc-His(pi-Bom)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and pi-Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like dichloromethane.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid, while pi-Bom group removal is done using hydrogenation with palladium on carbon.
Major Products Formed
Amide Bonds: Formed during peptide synthesis when this compound reacts with amines.
Free Histidine: Obtained after deprotection of the Boc and pi-Bom groups.
科学研究应用
Boc-His(pi-Bom)-OSu is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups facilitate the stepwise synthesis of peptides by preventing side reactions.
Bioconjugation: The NHS ester group allows for the conjugation of histidine to various biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Investigating the role of histidine residues in proteins and enzymes.
作用机制
The mechanism of action of Boc-His(pi-Bom)-OSu involves:
Protection of Functional Groups: The Boc and pi-Bom groups protect the amino and imidazole groups of histidine, respectively, during chemical reactions.
Activation of Carboxyl Group: The NHS ester activates the carboxyl group, making it more reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
Boc-His(Boc)-OH: Another histidine derivative with Boc protection on both the amino and imidazole groups.
Boc-His(3-Bom)-OH: Similar to Boc-His(pi-Bom)-OSu but without the NHS ester group.
Uniqueness
NHS Ester Group: this compound has an NHS ester group, making it highly reactive towards nucleophiles and suitable for bioconjugation.
Dual Protection: The presence of both Boc and pi-Bom groups provides dual protection, making it versatile for various synthetic applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
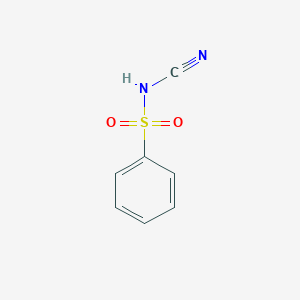
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
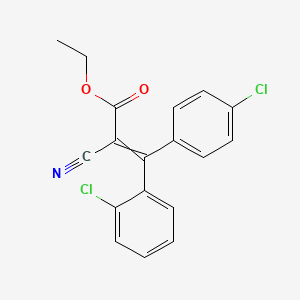
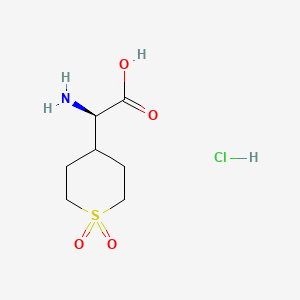
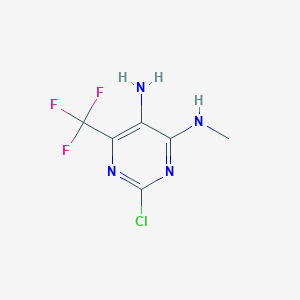
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
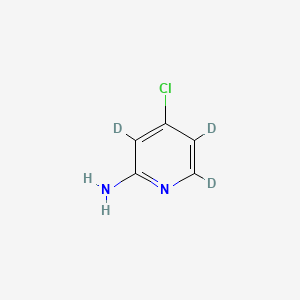
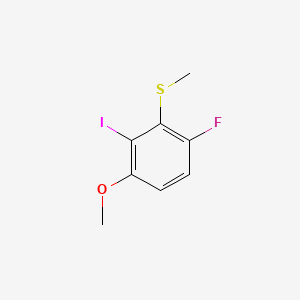
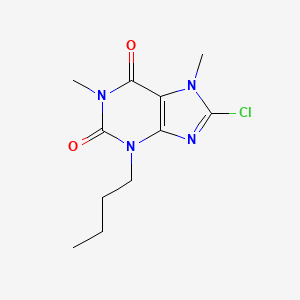
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)

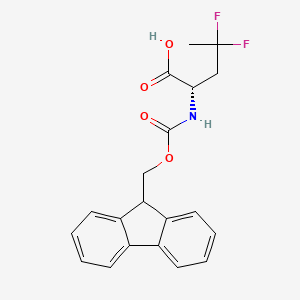
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
